molecular formula C16H32N2O2 B8127070 tert-Butyl (7-(cyclobutylamino)heptyl)carbamate

tert-Butyl (7-(cyclobutylamino)heptyl)carbamate

Cat. No.: B8127070
M. Wt: 284.44 g/mol
InChI Key: DBIGWIXXKFPGQN-UHFFFAOYSA-N
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Description

tert-Butyl (7-(cyclobutylamino)heptyl)carbamate is a chemical compound with the molecular formula C16H32N2O2. It is commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (7-(cyclobutylamino)heptyl)carbamate typically involves the reaction of 7-aminoheptanol with cyclobutylamine, followed by protection of the resulting amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pH, which are crucial for the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7-(cyclobutylamino)heptyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

tert-Butyl (7-(cyclobutylamino)heptyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (7-(cyclobutylamino)heptyl)carbamate involves the formation of stable carbamate bonds, which protect amine groups from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the protected amine. This stability is crucial in multi-step synthesis processes where selective deprotection is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (7-(cyclobutylamino)heptyl)carbamate is unique due to the presence of the cyclobutylamino group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring selective protection and deprotection of amine groups .

Properties

IUPAC Name

tert-butyl N-[7-(cyclobutylamino)heptyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O2/c1-16(2,3)20-15(19)18-13-8-6-4-5-7-12-17-14-10-9-11-14/h14,17H,4-13H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIGWIXXKFPGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCNC1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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